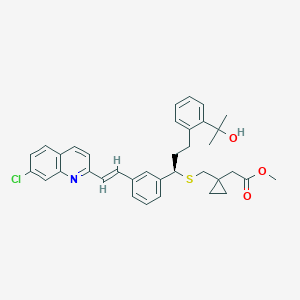

Montelukast methyl ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38ClNO3S/c1-35(2,40)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)41-3)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33,40H,14,18-20,23-24H2,1-3H3/b16-11+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWSFAVEWJQZKH-ISYDNLPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100721 | |

| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855473-51-7 | |

| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855473-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Montelukast Methyl Ester for Mechanistic Studies

Introduction: The Rationale for Montelukast Methyl Ester in Mechanistic Exploration

Montelukast, marketed as Singulair®, is a potent and selective cysteinyl leukotriene CysLT1 receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its mechanism of action involves blocking the inflammatory cascade mediated by leukotrienes, which are potent bronchoconstrictors.[3] For researchers in drug development and medicinal chemistry, understanding the precise structure-activity relationships and metabolic pathways of montelukast is paramount. The synthesis of montelukast methyl ester serves as a critical tool in these mechanistic studies. Esterification of the carboxylic acid moiety allows for a deeper investigation into the role of this functional group in receptor binding and overall pharmacological activity. Furthermore, the methyl ester can serve as a valuable intermediate for the synthesis of analogues and metabolic pathway elucidation. This guide provides a comprehensive overview of a common and illustrative synthetic pathway to montelukast methyl ester, with a focus on the mechanistic underpinnings of each key transformation.

A Convergent Synthetic Strategy: An Overview

The synthesis of montelukast methyl ester is a multi-step process that can be approached through various routes. A common and efficient strategy involves a convergent synthesis, where key fragments of the molecule are prepared separately and then coupled. This guide will focus on a pathway that highlights several important organic transformations, including a stereoselective reduction, a Grignard reaction, and a nucleophilic substitution to introduce the thiol side chain.

Caption: Overall synthetic workflow for montelukast methyl ester.

Part 1: Synthesis of the Chiral Alcohol Intermediate

The initial phase of the synthesis focuses on constructing the core backbone of the montelukast molecule, culminating in a key chiral alcohol intermediate.

Step 1: Asymmetric Reduction of the Ketone

The synthesis often commences with the asymmetric reduction of the ketone, Methyl-[E]-2-[3-[3-[2-(7-chloro-2-quinolinyl)-ethenyl]-phenyl] -3-oxo- propyl]-benzoate, to establish the crucial (S)-stereocenter. This stereoselectivity is critical for the biological activity of montelukast.

Experimental Protocol:

-

The ketoester starting material is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

The solution is cooled to a low temperature, typically between -20°C and 0°C.

-

A chiral reducing agent, such as (-)-diisopinocamphenylchloroborane ((-)-DIP-Chloride™), is added slowly to the reaction mixture.

-

The reaction is stirred at low temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a proton source, such as methanol, followed by an aqueous workup.

-

The product, (S)-Methyl-2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, is isolated and purified, often by crystallization.[4]

Mechanistic Insights: The Role of the Chiral Borane

The asymmetric reduction with (-)-DIP-Chloride™ proceeds through a six-membered ring transition state. The borane coordinates to the carbonyl oxygen, and the hydride is delivered from the less sterically hindered face of the ketone, directed by the bulky isopinocamphenyl groups. This directed hydride transfer results in the formation of the desired (S)-alcohol with high enantiomeric excess.

Caption: Simplified mechanism of asymmetric reduction.

Step 2: Grignard Reaction to Form the Diol

The subsequent key transformation is the addition of a methyl group to the ester functionality of the chiral alcohol intermediate to form a tertiary alcohol. This is typically achieved via a Grignard reaction.

Experimental Protocol:

-

Anhydrous cerium(III) chloride is suspended in dry THF under an inert atmosphere (e.g., nitrogen or argon) and stirred to activate the salt.[5]

-

The suspension is cooled to a low temperature, typically between -10°C and 0°C.

-

A solution of methylmagnesium chloride or methylmagnesium bromide in THF is added slowly to the cerium chloride suspension, forming the organocerium reagent in situ.

-

A solution of the (S)-hydroxypropyl benzoate intermediate in toluene or THF is then added dropwise to the reaction mixture.[6]

-

The reaction is stirred at low temperature and then allowed to warm to room temperature until completion.

-

The reaction is quenched by carefully adding a saturated aqueous solution of ammonium chloride.

-

The diol product is extracted with an organic solvent, such as ethyl acetate, and purified.[7]

Mechanistic Insights: The Crucial Role of Cerium(III) Chloride

A direct Grignard reaction on the ester can be problematic, often leading to side reactions such as enolization of the ketone that can form as an intermediate. The addition of cerium(III) chloride is critical to the success of this reaction.[8][9] The transmetalation of the Grignard reagent with CeCl₃ generates a more nucleophilic and less basic organocerium reagent (R-CeCl₂).[5][10] This "softer" nucleophile preferentially attacks the carbonyl carbon of the ester over proton abstraction, thereby minimizing enolization and other side reactions and leading to a higher yield of the desired tertiary alcohol.[11]

Caption: Role of Cerium(III) Chloride in the Grignard reaction.

Part 2: Synthesis and Coupling of the Thiol Side Chain

The second major component of the synthesis involves the preparation of the 1-(mercaptomethyl)cyclopropaneacetic acid side chain and its subsequent coupling to the core backbone.

Step 3: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid

This side chain can be synthesized through various methods. A common approach starts from 1,1-cyclopropanedimethanol.

Experimental Protocol:

-

1,1-Cyclopropanedimethanol is monotosylated or monobrominated.

-

The resulting halo- or tosyl-alcohol is then reacted with a cyanide source to introduce the nitrile group, followed by hydrolysis to the carboxylic acid.

-

The remaining hydroxyl group is converted to a leaving group (e.g., mesylate or bromide).

-

The leaving group is displaced with a thiol equivalent, such as thioacetic acid, followed by hydrolysis to yield 1-(mercaptomethyl)cyclopropaneacetic acid.[12][13]

Step 4: Coupling of the Thiol Side Chain

The final key step is the coupling of the thiol side chain with the diol intermediate. This is typically achieved through a nucleophilic substitution reaction.

Experimental Protocol:

-

The secondary alcohol of the diol intermediate is first activated by converting it into a good leaving group, most commonly a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.[14]

-

In a separate flask, 1-(mercaptomethyl)cyclopropaneacetic acid is deprotonated with a strong base, such as sodium hydride or sodium methoxide, in an aprotic solvent like dimethylformamide (DMF) or THF to form the thiolate.[15][16]

-

The solution of the in situ generated mesylate is then added to the thiolate solution at a controlled temperature (often between -5°C and 0°C).

-

The reaction mixture is stirred until the nucleophilic substitution is complete.

-

The reaction is quenched with water, and the product, montelukast methyl ester, is extracted with an organic solvent.

-

The crude product can be purified by column chromatography or crystallization.[6]

Mechanistic Insights: Sₙ2 Displacement

This coupling reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The highly nucleophilic thiolate anion attacks the carbon atom bearing the mesylate leaving group from the backside, leading to an inversion of stereochemistry at that center. The choice of a good leaving group (mesylate) and a strong nucleophile (thiolate) in a polar aprotic solvent facilitates this reaction.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of montelukast and its derivatives, as reported in various patents. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Reference |

| Asymmetric Reduction | (S)-Methyl-2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | 80-90% | [4] |

| Grignard Reaction | Diol Intermediate | 75-85% | [7] |

| Coupling Reaction | Montelukast Methyl Ester | 60-70% | [16] |

Conclusion

The synthesis of montelukast methyl ester is a valuable tool for researchers seeking to understand the mechanistic details of this important pharmaceutical agent. The synthetic route outlined in this guide, featuring an asymmetric reduction, a cerium-mediated Grignard reaction, and an Sₙ2 coupling, employs key principles of modern organic synthesis. A thorough understanding of the mechanisms behind each step allows for optimization of reaction conditions and provides a foundation for the design and synthesis of novel analogues for further pharmacological investigation. The ability to predictably synthesize this and related molecules is essential for advancing our knowledge of leukotriene receptor antagonists and for the development of future therapeutics.

References

-

Mokhtari Aliabad, J. (2018). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]

-

Cipla Limited. (2006). A Process For Synthesis Of Montelukast Sodium. Quick Company. [Link]

- Teva Pharmaceutical Industries Ltd. (2009). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.

- KRKA, D.D., Novo Mesto. (2011). Efficient synthesis for the preparation of montelukast.

-

Aurobindo Pharma Ltd. (2011). PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. European Patent Office. [Link]

- Teva Pharmaceutical Industries Ltd. (2007). Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.

-

Zentiva, K.S. (2011). A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS. European Patent Office. [Link]

- Merck & Co., Inc. (1995). PROCESS FOR THE PREPARATION OF SUBSTITUTED QUINOLINE COMPOUNDS.

- Cadila Healthcare Limited. (2010). An improved process for the preparation of montelukast sodium and its intermediates.

-

Sunil Kumar, I. V., Anjaneyulu, G. S. R., & Bindu, V. H. (2008). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. E-Journal of Chemistry, 5(4), 735-748. [Link]

- Aurobindo Pharma Ltd. (2006). Process for the preparation of montelukast and its salts.

-

GLP Pharma Standards. (n.d.). Montelukast Methyl Ester. [Link]

-

National Center for Biotechnology Information. (n.d.). Leukotriene Receptor Antagonists. StatPearls. [Link]

- Aurobindo Pharma Ltd. (2011). Process for the preparation of montelukast and its salts.

- Shanghai Institute of Pharmaceutical Industry. (2012). Synthetic method for montelukast sodium intermediate.

- Shanghai Hecheng Pharmaceutical Co., Ltd. (2014). Montelukast sodium preparation technology and intermediates.

-

Cadila Healthcare Limited. (2006). An Improved Process For Synthesizing Intermediates Of Montelukast Sodium. Quick Company. [Link]

-

Reddy, G. P., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1031-1037. [Link]

-

Imamoto, T., et al. (1984). Grignard reagents/cerium(III) chloride. Journal of the American Chemical Society, 106(21), 6392-6394. [Link]

-

Tilstam, U., & Weinmann, H. (2002). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Organic Process Research & Development, 6(6), 906-909. [Link]

-

Ballini, R., et al. (1994). Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. Journal of the Chemical Society, Chemical Communications, (10), 1245-1246. [Link]

-

GLP Pharma Standards. (n.d.). Montelukast Acid Methyl Ester. [Link]

- Shanghai AIDEFA Pharmaceutical Co., Ltd. (2012). Preparation method of Montelukast Sodium intermediate.

-

National Center for Biotechnology Information. (n.d.). Montelukast. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Montelukast. StatPearls. [Link]

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Production method of montelukast sodium side chain intermediate.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. WO2010064109A2 - An improved process for the preparation of montelukast sodium and its intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]

- 7. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]

- 8. A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS - Patent 1954679 [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 13. WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 14. sciforum.net [sciforum.net]

- 15. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 16. asianpubs.org [asianpubs.org]

A Technical Guide to the Physicochemical Properties of Montelukast Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast Methyl Ester is a critical intermediate and a potential process-related impurity in the synthesis of Montelukast, a potent and selective leukotriene D4-receptor antagonist used in the management of asthma and seasonal allergies.[][2] A thorough understanding of the physicochemical properties of this ester is paramount for process optimization, impurity profiling, and ensuring the quality and purity of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive overview of the core physicochemical characteristics of Montelukast Methyl Ester, detailing the experimental rationale and methodologies essential for its analysis in a drug development setting.

Part 1: Chemical Identity and Core Physical Properties

The foundational step in characterizing any pharmaceutical intermediate is to establish its identity and basic physical properties. These data points serve as the primary identifiers and are crucial for raw material specification and quality control.

Molecular Structure and Identity

-

IUPAC Name: methyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate[]

-

CAS Number: 855473-51-7[3]

-

Molecular Formula: C36H38ClNO3S[]

-

Molecular Weight: 600.21 g/mol []

The structure features a methyl ester group in place of the carboxylic acid found in the parent drug, Montelukast. This seemingly minor modification significantly alters the compound's polarity, solubility, and chromatographic behavior, which is a key consideration in the development of analytical methods for impurity detection.

Physical State and Thermal Properties

A summary of the core physical and thermal properties is presented in Table 1.

| Property | Value | Rationale & Significance |

| Appearance | Pale Yellow to Pale Beige Solid | Provides a simple, preliminary identification check for the material.[][4] |

| Melting Point | 43-47°C | A narrow melting point range is a critical indicator of purity. Broadening suggests the presence of impurities.[][4] |

| Storage Temp. | -20°C | Indicates the compound may be susceptible to degradation at ambient temperatures, requiring controlled storage to maintain integrity.[][4] |

Experimental Protocol: Melting Point Determination (Capillary Method)

The rationale for using the capillary melting point method is its simplicity, small sample requirement, and established use in pharmaceutical quality control as per United States Pharmacopeia (USP) standards.

-

Preparation: Ensure the material is finely powdered and thoroughly dried.

-

Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it is completely liquid (completion). The range between these two points is the melting range.

A self-validating system is inherent in this protocol. An unexpectedly broad melting range would immediately trigger further investigation into the sample's purity, likely via chromatography.

Part 2: Solubility Profile

The solubility of an intermediate is a critical parameter that influences reaction conditions, purification strategies (e.g., crystallization), and the development of analytical methods. Montelukast Methyl Ester, due to the esterification of the carboxylic acid, is significantly less polar than Montelukast.

| Solvent | Solubility | Implication in Drug Development |

| Chloroform | Slightly Soluble | Useful for reaction chemistry and certain spectroscopic analyses (e.g., NMR).[][4] |

| DMSO | Slightly Soluble | A common solvent for creating stock solutions for biological assays or analytical standards.[][4] |

| Methanol | Slightly Soluble | Can be used in purification steps like crystallization and as a component of the mobile phase in chromatography.[][4] |

Experimental Rationale: Thermodynamic Solubility Assessment

To accurately determine solubility, a thermodynamic (or equilibrium) solubility study is preferred over kinetic assessments. This method ensures that a true equilibrium is reached between the solid and dissolved states of the compound, providing a definitive solubility value.

-

Protocol:

-

Add an excess amount of the solid Montelukast Methyl Ester to a known volume of the test solvent (e.g., Methanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the clear filtrate using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

This protocol is self-validating as the continued presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Part 3: Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and purity assessment. Data from these methods must be congruent to provide a complete and trustworthy characterization.

Spectroscopic Identification

| Technique | Purpose | Expected Observations |

| 1H & 13C NMR | Structural Elucidation | The 1H NMR spectrum would show a characteristic singlet for the methyl ester protons (-OCH3) around 3.6-3.7 ppm. 13C NMR would confirm the presence of the ester carbonyl carbon.[5] |

| Mass Spectrometry (MS) | Molecular Weight Verification | ESI-MS in positive ion mode would be expected to show a protonated molecular ion [M+H]+ at m/z 600.2.[5] |

| Infrared (IR) Spectroscopy | Functional Group Identification | A strong absorption band around 1735 cm-1 would be indicative of the C=O stretch of the ester group, distinguishing it from the carboxylic acid of Montelukast. |

dot graph "Structural_Confirmation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for Unambiguous Structural Confirmation

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment in pharmaceutical development, allowing for the separation and quantification of the main compound from its related substances.[6] Montelukast Methyl Ester is often analyzed as part of a broader method for Montelukast and its impurities.[7][8]

Rationale for Method Development:

The primary goal of an HPLC method for Montelukast Methyl Ester is to achieve baseline separation from Montelukast and other key process intermediates.[7] Given the structural similarity, a high-resolution stationary phase, typically a C18 column, is employed.[6] A gradient elution is necessary because of the differing polarities of the impurities, ranging from early-eluting polar compounds to late-eluting non-polar species.[7]

Typical HPLC Method Parameters:

| Parameter | Typical Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolving power for complex mixtures.[7] |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Acidified aqueous phase to control the ionization state of any acidic or basic analytes, improving peak shape.[7] |

| Mobile Phase B | Acetonitrile/Water (e.g., 95:5 v/v) | Strong organic solvent to elute hydrophobic compounds like the methyl ester.[7] |

| Elution | Gradient | Starts with a higher percentage of Mobile Phase A to retain polar impurities, then increases Phase B to elute Montelukast and finally the more non-polar methyl ester.[7] |

| Flow Rate | ~1.5 mL/min | A standard flow rate that balances analysis time with separation efficiency.[7] |

| Detection | UV at multiple wavelengths (e.g., 230-260 nm) | The quinoline chromophore in the molecule provides strong UV absorbance, allowing for sensitive detection.[9] |

| Column Temp. | 25-40°C | Controlled temperature ensures reproducible retention times.[6] |

dot graph "HPLC_Purity_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: HPLC Workflow for Purity Analysis

Conclusion

The physicochemical characterization of Montelukast Methyl Ester is a multi-faceted process that is indispensable for the robust development and manufacturing of Montelukast. By employing a logical, stepwise approach—from establishing basic identity and solubility to detailed spectroscopic and chromatographic analysis—researchers can build a comprehensive data package. This ensures that the intermediate meets the required quality standards, ultimately contributing to the safety and efficacy of the final drug product. Each analytical step serves as a validation check for the others, creating a self-reinforcing system of quality control.

References

-

Sharma, H. K., et al. A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. SciSpace. Available at: [Link].

- Google Patents. US7476748B2 - Process for making montelukast and intermediates therefor.

-

European Patent Office. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394. Available at: [Link].

-

SIELC Technologies. HPLC Method for Analysis of Montelukast. Available at: [Link].

-

Gandhi, H. M., et al. High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. ResearchGate. Available at: [Link].

-

HELIX Chromatography. HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. Available at: [Link].

-

Sunil Kumar, I.V., et al. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. Available at: [Link].

-

Saravanan, M., et al. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link].

- Google Patents. Efficient synthesis for the preparation of montelukast - European Patent Office - EP 2287154 A1.

-

Semantic Scholar. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Available at: [Link].

- Google Patents. CN104592111A - Synthesis method of montelukast intermediate.

-

European Patent Office. A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS - Patent 1954679. Available at: [Link].

- Google Patents. CN111307979A - Montelukast sodium and related substance detection method of preparation thereof.

-

National Center for Biotechnology Information. Montelukast. PubChem. Available at: [Link].

-

Allmpus. Montelukast Methyl Ether. Available at: [Link].

-

Gandhi, H. M., et al. Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods. Available at: [Link].

-

Shimadzu. Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Available at: [Link].

-

Labinsights. Physical and Chemical Characterization for APIs. Available at: [Link].

-

ChemBK. Montelukast. Available at: [Link].

-

Creative Biolabs. Physicochemical Characterization. Available at: [Link].

-

Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available at: [Link].

-

Pacific BioLabs. Physicochemical Properties. Available at: [Link].

- Google Patents. WO2009111998A2 - Specific impurities of montelukast.

-

Acanthus Research. Montelukast Methyl Ester. Available at: [Link].

-

gsrs. MONTELUKAST METHYL ETHER. Available at: [Link].

-

Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. Available at: [Link].

-

GLP Pharma Standards. Montelukast Acid Methyl Ester | CAS No- 855473-51-7. Available at: [Link].

-

Pharmaffiliates. Chemical Name : Montelukast Methyl Ester-d3. Available at: [Link].

-

National Center for Biotechnology Information. Montelukast methylstyrene. PubChem. Available at: [Link].

-

Pharmaffiliates. CAS No : 855473-51-7 | Product Name : Montelukast Methyl Ester. Available at: [Link].

Sources

- 2. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 3. Montelukast Methyl Ester - Acanthus Research [acanthusresearch.com]

- 4. Montelukast Methyl Ester CAS#: 855473-51-7 [m.chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pharmacologyjournal.in [pharmacologyjournal.in]

- 7. scispace.com [scispace.com]

- 8. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN111307979A - Montelukast sodium and related substance detection method of preparation thereof - Google Patents [patents.google.com]

montelukast methyl ester spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Montelukast Methyl Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for montelukast methyl ester, a critical intermediate and potential impurity in the synthesis of the widely-used anti-asthmatic drug, montelukast. As professionals in drug development and quality control, a thorough understanding of the analytical characterization of such compounds is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple presentation of data, offering insights into the experimental rationale and the synergistic power of multiple spectroscopic techniques for unambiguous structural elucidation.

Introduction: The Significance of Montelukast and its Methyl Ester

Montelukast is a potent and selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene CysLT1 receptor.[1] This mechanism of action makes it a cornerstone in the management of asthma and allergic rhinitis. The synthesis of montelukast is a multi-step process where the corresponding methyl ester often serves as a key penultimate intermediate.[2][3] Its presence, even in trace amounts, in the final API must be monitored and controlled. Therefore, having a robust and detailed spectroscopic profile of montelukast methyl ester is not merely an academic exercise; it is a regulatory and quality assurance necessity.[1][4]

This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively form the unique spectroscopic signature of montelukast methyl ester (CAS No: 855473-51-7, Molecular Formula: C₃₆H₃₈ClNO₃S).[5][6][7][][9]

Synthesis of Montelukast Methyl Ester: A Practical Protocol

The most direct method for preparing an analytical standard of montelukast methyl ester is through the esterification of montelukast free acid. This process provides a clean sample for spectroscopic analysis.

Experimental Protocol: Fischer Esterification of Montelukast

This protocol is adapted from established literature methods.[1]

Objective: To convert the carboxylic acid moiety of montelukast into a methyl ester.

Methodology:

-

Dissolution: Dissolve montelukast (10 g, ~17 mmol) in a binary solvent system of methanol (45 mL) and toluene (45 mL) at room temperature (25-30 °C).

-

Expert Insight: Methanol serves as both a solvent and the reagent for esterification. Toluene is added to improve the solubility of the highly nonpolar montelukast molecule and can aid in the removal of water via azeotropic distillation if required, though in this case, a strong dehydrating agent is used.

-

-

Catalysis: Carefully add concentrated sulfuric acid (5.54 g, ~56 mmol) to the solution.

-

Expert Insight: Sulfuric acid acts as a classic Fischer esterification catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. An excess is used to drive the equilibrium towards the product.

-

-

Reaction: Heat the mixture to reflux temperature and maintain for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.

-

Dissolve the resulting residue in dichloromethane (CH₂Cl₂, 180 mL).

-

Wash the organic layer sequentially with water (2 x 90 mL) and a 5% aqueous sodium bicarbonate (NaHCO₃) solution (90 mL).

-

Expert Insight: The water wash removes excess methanol and sulfuric acid. The sodium bicarbonate wash is crucial to neutralize any remaining acid, preventing potential hydrolysis of the newly formed ester during subsequent steps.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography.

-

Expert Insight: Column chromatography is essential to separate the desired methyl ester from any unreacted montelukast and non-polar impurities, yielding a high-purity standard suitable for spectroscopic analysis.

-

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for montelukast methyl ester synthesis.

Spectroscopic Characterization Data

The following sections detail the data obtained from NMR, IR, and MS analyses. This multi-technique approach is a self-validating system; the strengths of one technique compensate for the ambiguities of another, leading to an irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each proton and carbon atom. All data presented is for samples dissolved in deuterated chloroform (CDCl₃).[1]

The proton NMR spectrum confirms the presence of all key functional groups and provides stereochemical information. The most telling signal is the singlet at 3.60 ppm, characteristic of the three protons of the newly formed methyl ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | d, J = 8.8 Hz | 1H | Aromatic (Quinoline) |

| 8.06 | d, J = 2.1 Hz | 1H | Aromatic (Quinoline) |

| 7.71 - 7.32 | m | 7H | Aromatic (Quinoline, Phenyl) & Vinyl |

| 7.17 - 7.12 | m | 3H | Aromatic (Phenyl) |

| 3.93 | t, J = 6.3 Hz | 1H | CH-S (Propyl chain) |

| 3.60 | s | 3H | -OCH₃ (Methyl Ester) |

| 3.13 - 2.86 | m | 2H | S-CH₂ (Thioether) |

| 2.52 - 2.40 | m | 4H | CH₂ (Propyl chain), CH₂-COO (Cyclopropyl) |

| 2.21 - 2.17 | m | 2H | CH₂ (Propyl chain) |

| 1.59 | 2s | 6H | Gem-dimethyl (-C(CH₃)₂OH) |

| 0.53 - 0.41 | m | 4H | CH₂ (Cyclopropyl) |

Table 1: ¹H NMR Spectroscopic Data for Montelukast Methyl Ester.[1]

The carbon NMR spectrum provides complementary information. The key signals confirming the esterification are the carbonyl carbon at 172.7 ppm and the methoxy carbon at 51.3 ppm.

| Chemical Shift (δ) ppm | Assignment |

| 172.7 | C=O (Ester Carbonyl) |

| 156.8 - 119.5 | Aromatic & Vinyl Carbons |

| 73.5 | Quaternary C-OH |

| 51.3 | -OCH₃ (Methyl Ester) |

| 50.3 | C-S (Propyl chain) |

| 39.9 - 12.3 | Aliphatic Carbons (Propyl, Cyclopropyl) |

Table 2: Key ¹³C NMR Spectroscopic Data for Montelukast Methyl Ester.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. The transition from a carboxylic acid to an ester is clearly marked by the shift in the carbonyl stretching frequency.

| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |

| 3447 | O-H Stretch (Tertiary alcohol) |

| 3058 | Aromatic C-H Stretch |

| 2974, 2950 | Aliphatic C-H Stretch |

| 1733 | C=O Stretch (Ester Carbonyl) |

| 1637, 1608, 1497 | C=C Stretch (Aromatic & Vinyl) |

Table 3: IR Absorption Data for Montelukast Methyl Ester (KBr Pellet).[1]

Expert Insight: The most critical peak is at 1733 cm⁻¹. In the parent montelukast acid, the carboxylic acid carbonyl stretch appears around 1706 cm⁻¹.[1] This shift to a higher wavenumber is a classic indicator of the conversion from a hydrogen-bonded carboxylic acid dimer to a less polarized ester carbonyl group, providing strong evidence of successful synthesis.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule.

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ (C₃₆H₃₉ClNO₃S)⁺ | 600.2262 | 600.2318 |

Table 4: ESI-HRMS Data for Montelukast Methyl Ester.[1]

Expert Insight: The measured mass of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated mass for the molecular formula C₃₆H₃₈ClNO₃S. This high degree of accuracy effectively confirms the elemental composition and, in conjunction with the NMR and IR data, provides an unambiguous structural identification. The fragmentation pattern, while not detailed here, would be expected to show characteristic losses related to the tertiary alcohol and the thioether linkage, similar to the parent drug.[10]

Integrated Analysis and Applications in Drug Development

No single technique provides the complete picture. It is the integration of these orthogonal analytical methods that builds a robust and defensible characterization package.

-

NMR provides the detailed carbon-hydrogen framework.

-

IR confirms the presence of key functional groups, particularly the ester carbonyl.

-

MS verifies the molecular weight and elemental composition.

This comprehensive characterization is vital for several reasons in the pharmaceutical industry:

-

Reference Standard Qualification: A well-characterized standard of montelukast methyl ester is necessary for developing and validating analytical methods (e.g., HPLC) to quantify it as a process-related impurity in montelukast API.

-

Regulatory Compliance: Regulatory bodies like the ICH require that impurities above a certain threshold (typically 0.10-0.15%) be identified and characterized.[1]

-

Process Optimization: Understanding the impurity profile, including the spectroscopic properties of intermediates, allows process chemists to optimize reaction conditions to minimize their formation.

Conclusion

The spectroscopic profile of montelukast methyl ester is well-defined. The key identifying features are the ¹H NMR singlet at 3.60 ppm, the ¹³C NMR signals at 172.7 ppm and 51.3 ppm, the strong IR absorption band at 1733 cm⁻¹, and a protonated molecular ion at m/z 600.23 in high-resolution mass spectrometry. This complete dataset serves as an essential tool for researchers, analytical scientists, and quality control professionals involved in the synthesis and manufacturing of montelukast, ensuring the final drug product meets the highest standards of quality and safety.

References

-

Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Rasayan Journal of Chemistry, 4(3), 559-570. [Link]

-

Saravanan, M., Siva Kumari, K., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 945-951. [Link]

-

Semantic Scholar. (n.d.). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Retrieved from [Link]

-

European Patent Office. (2011). Process for the preparation of montelukast and its salts (Patent No. EP 1812394 B1). [Link]

-

Quick Company. (n.d.). Manufacturing Process Of Montelukast Sodium, Its New Intermediates And Preparation Thereof. Retrieved from [Link]

- Google Patents. (n.d.). Efficient synthesis for the preparation of montelukast (Patent No. EP 2287154 A1).

-

Mokhtari Aliabad, J. (2019). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. SciForum. [Link]

-

Gandhi, H. M., Gollapalli, N. R., Lilakar, J. K. D., Jain, K. K., & Mohanty, S. (2016). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods, 8(1), 108-115. [Link]

-

Shinde, A., & Pishawikar, S. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Asian Journal of Research in Pharmaceutical Sciences, 11(2), 114-118. [Link]

-

National Center for Biotechnology Information. (n.d.). Montelukast. PubChem Compound Database. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Montelukast Acid Methyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Montelukast, (S)-. PubChem Compound Database. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). MONTELUKAST METHYL ETHER. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a) Montelukast sodium, b) HPMC E 50 lv, c).... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Montelukast-impurities. Retrieved from [Link]

-

SynZeal. (n.d.). Montelukast Impurities. Retrieved from [Link]

-

Allmpus. (n.d.). Montelukast Methyl Ether. Retrieved from [Link]

-

Veeprho. (n.d.). Montelukast Acid Methyl Ester | CAS 855473-51-7. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Montelukast EP Impurity E. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 3. Manufacturing Process Of Montelukast Sodium, Its New Intermediates And [quickcompany.in]

- 4. rroij.com [rroij.com]

- 5. Montelukast Methyl Ester - Acanthus Research [acanthusresearch.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Montelukast Impurities | SynZeal [synzeal.com]

- 9. veeprho.com [veeprho.com]

- 10. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of Montelukast Methyl Ester

A Senior Application Scientist's Perspective on a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Montelukast Methyl Ester Enigma

Montelukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] Its efficacy in mitigating the inflammatory cascade triggered by cysteinyl leukotrienes is well-documented.[3] However, within the extensive body of research surrounding montelukast, its immediate precursor, montelukast methyl ester, remains a molecule of scientific curiosity, primarily confined to the realm of chemical synthesis.[4][5] This guide ventures into the largely uncharted territory of the biological activity of montelukast methyl ester. While direct pharmacological data is scarce, this document serves as a technical framework for its comprehensive evaluation, approaching it from the perspective of a potential prodrug and a distinct chemical entity.

Montelukast: The Pharmacological Benchmark

To appreciate the potential biological significance of montelukast methyl ester, one must first have a firm grasp of the well-established pharmacology of its parent compound, montelukast.

Mechanism of Action: CysLT1 Receptor Antagonism

Montelukast functions as a competitive antagonist at the CysLT1 receptor, effectively blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These lipid mediators are potent instigators of the inflammatory response in asthma and allergic rhinitis, inducing bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[3] By inhibiting these downstream effects, montelukast alleviates the symptoms of these respiratory conditions.

Signaling Pathway of CysLT1 Receptor and Montelukast Inhibition

Caption: CysLT1 Receptor Signaling and Montelukast's Point of Intervention.

Pharmacokinetic Profile of Montelukast

The pharmacokinetic parameters of orally administered montelukast are well-characterized and provide a crucial baseline for evaluating its methyl ester.

| Parameter | Value | Reference |

| Bioavailability | 60-70% | [6] |

| Time to Peak Plasma Concentration (Tmax) | 2.6 - 3.0 hours | [6] |

| Protein Binding | >99% | [7] |

| Metabolism | Extensively hepatic | [7] |

| Half-life | 2.7 - 5.5 hours | [7] |

Beyond CysLT1: Potential Off-Target Activities

Recent research has begun to uncover potential off-target effects of montelukast, which could be relevant to the biological profile of its methyl ester. These include interactions with G-protein coupled receptors and neurotransmitter transporters in the brain, which may be linked to observed neuropsychiatric side effects.[8] Furthermore, studies have suggested that montelukast can inhibit P2Y receptors.[9]

Montelukast Methyl Ester: From Synthesis to Biological Inquiry

Montelukast methyl ester is a key intermediate in several synthetic routes to montelukast.[4] It is typically formed prior to hydrolysis to the active carboxylic acid.[4] This synthetic role, however, does not preclude it from having its own biological activity.

The Prodrug Hypothesis

A primary hypothesis is that montelukast methyl ester functions as a prodrug, undergoing rapid in vivo hydrolysis by plasma and tissue esterases to yield the active parent, montelukast. This would be a common strategy to potentially enhance bioavailability or modify pharmacokinetic properties.

Workflow for Investigating the Prodrug Hypothesis

Caption: Experimental workflow to test the prodrug hypothesis for montelukast methyl ester.

A Proposed Framework for Characterizing the Biological Activity of Montelukast Methyl Ester

Given the absence of direct data, a systematic in vitro and in vivo evaluation is necessary. The following protocols are designed to comprehensively profile the biological activity of montelukast methyl ester.

In Vitro Characterization

Objective: To determine the binding affinity of montelukast methyl ester for the CysLT1 receptor in comparison to montelukast.

Protocol:

-

Cell Culture: Utilize HEK293 cells stably expressing the human CysLT1 receptor.

-

Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

-

Radioligand Binding Assay:

-

Incubate cell membranes with a constant concentration of a radiolabeled CysLT1 antagonist (e.g., [³H]-montelukast).

-

Add increasing concentrations of unlabeled montelukast or montelukast methyl ester.

-

Incubate to equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 values and subsequently the Ki (inhibition constant) for both compounds.

Objective: To assess the ability of montelukast methyl ester to inhibit CysLT1 receptor-mediated signaling.

Protocol (Calcium Mobilization Assay):

-

Cell Culture and Loading: Culture CysLT1-expressing cells and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Agonist Stimulation: Stimulate the cells with a known CysLT1 agonist (e.g., LTD4).

-

Antagonist Inhibition: Pre-incubate cells with varying concentrations of montelukast or montelukast methyl ester prior to agonist stimulation.

-

Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Calculate the IC50 for the inhibition of the agonist-induced calcium response.

Objective: To screen montelukast methyl ester against a panel of receptors, ion channels, and enzymes to identify potential off-target activities.

Protocol:

-

Utilize a commercially available broad pharmacology screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit montelukast methyl ester for testing at a standard concentration (e.g., 10 µM).

-

Analyze the data for significant inhibition or activation of any targets in the panel.

In Vivo Evaluation

Objective: To determine the pharmacokinetic profile of montelukast methyl ester and its conversion to montelukast in vivo.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer montelukast methyl ester via oral gavage and intravenous injection in separate groups. A parallel group receiving montelukast can be included for comparison.

-

Blood Sampling: Collect serial blood samples at predetermined time points.

-

Sample Analysis: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of montelukast methyl ester and montelukast in plasma.

-

Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for both analytes.

Objective: To evaluate the in vivo efficacy of montelukast methyl ester in a relevant disease model.

Protocol:

-

Animal Model: Use an ovalbumin-sensitized mouse model of allergic asthma.

-

Treatment: Administer montelukast, montelukast methyl ester, or vehicle orally prior to ovalbumin challenge.

-

Efficacy Readouts:

-

Measure airway hyperresponsiveness to methacholine.

-

Perform bronchoalveolar lavage (BAL) and quantify inflammatory cell infiltration (e.g., eosinophils).

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid.

-

-

Data Analysis: Compare the effects of the treatment groups on the measured parameters.

Data Interpretation and Future Directions

The data generated from the proposed experimental framework will provide a comprehensive understanding of the biological activity of montelukast methyl ester.

| Potential Outcome | Interpretation | Next Steps |

| High CysLT1 binding and functional antagonism, rapid in vivo conversion to montelukast. | Montelukast methyl ester is a potent CysLT1 antagonist and a prodrug of montelukast. | Further formulation development to optimize delivery and release. |

| Low CysLT1 binding and functional antagonism, rapid in vivo conversion to montelukast. | Montelukast methyl ester is primarily a prodrug with little intrinsic activity. | Focus on the pharmacokinetic advantages of the ester form. |

| High CysLT1 binding and functional antagonism, slow or no in vivo conversion. | Montelukast methyl ester is an active molecule in its own right. | Full preclinical development as a new chemical entity. |

| Significant off-target activity. | Montelukast methyl ester has a distinct pharmacological profile from montelukast. | Investigate the therapeutic potential and safety implications of the off-target effects. |

Conclusion

While montelukast methyl ester has historically been viewed through the lens of a synthetic intermediate, its potential biological activity warrants a thorough and systematic investigation. By employing the experimental framework outlined in this guide, researchers can elucidate its pharmacological profile, determine its viability as a prodrug or a standalone therapeutic agent, and potentially uncover novel therapeutic applications. The journey to fully understand this molecule begins with acknowledging the knowledge gap and proceeding with rigorous scientific inquiry.

References

- Drug Spotlight…Montelukast. (2014). New Drug Approvals.

- Merck's Former Asthma Blockbuster Singulair Could Be Linked to Mental Health Problems: Reuters. (2024). BioSpace.

- Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. (n.d.).

- Adverse drug reactions of montelukast in children and adults. (2017). PMC.

- Montelukast-Induced Adverse Drug Reactions: A Review of Case Reports in the Liter

- Neuropsychiatric Adverse Events of Montelukast: An Analysis of Real-World Datasets and drug−gene Interaction Network. (2021). NIH.

- Cysteinyl-leukotriene type 1 receptor antagonists. (n.d.). Wikipedia.

- Montelukast use over the past 20 years: monitoring of its effects and safety issues. (2025).

- CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting

- Comparison study between the mechanisms of allergic asthma amelioration by a cysteinyl-leukotriene type 1 receptor antagonist montelukast and methylprednisolone. (n.d.). PubMed.

- What are CysLT1 antagonists and how do they work?. (2024).

- Montelukast. (n.d.).

- Montelukast Methyl Ester. (n.d.). Acanthus Research.

- Specific impurities of montelukast. (n.d.).

- Montelukast-impurities. (n.d.).

- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.).

- Montelukast Methyl Ether. (n.d.). Allmpus.

- Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (n.d.). NIH.

- Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. (n.d.). PubMed.

- Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerb

- (PDF) LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. (2015).

- (PDF) Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (2025).

Sources

- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merck’s Former Asthma Blockbuster Singulair Could Be Linked to Mental Health Problems: Reuters - BioSpace [biospace.com]

- 9. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Leukotriene Pathway: The Pharmacological Role of Montelukast and the Chemical Significance of its Methyl Ester Precursor

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cysteinyl leukotriene (CysLT) pathway is a central pillar in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Leukotrienes, synthesized from arachidonic acid, are potent lipid mediators that trigger bronchoconstriction, airway edema, and inflammatory cell recruitment upon binding to the cysteinyl leukotriene receptor 1 (CysLT1). Montelukast is a highly selective, potent, and orally administered CysLT1 receptor antagonist that effectively blocks these downstream effects, forming the basis of its therapeutic utility.[1][2][3] This guide provides an in-depth exploration of the leukotriene signaling cascade and the precise mechanism of montelukast's intervention. Furthermore, it clarifies the role of montelukast methyl ester , a critical chemical intermediate in the synthesis of the active pharmaceutical ingredient. This document establishes that montelukast methyl ester's significance is in the manufacturing process as a direct precursor to the active montelukast acid, rather than as a biologically active modulator of the leukotriene pathway itself.[4][5] We will detail the experimental methodologies used to characterize CysLT1 antagonists, providing field-proven protocols for receptor binding and functional assays essential for drug discovery and development in this area.

The Cysteinyl Leukotriene Pathway: A Core Inflammatory Cascade

Biosynthesis of Leukotrienes

The leukotriene cascade begins with the liberation of arachidonic acid from the cell membrane's phospholipids by the enzyme phospholipase A2.[6] The 5-lipoxygenase (5-LOX) enzyme, in conjunction with its activating protein (FLAP), then catalyzes the conversion of arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[7][8]

From this crucial branch point, the pathway diverges:

-

Leukotriene B4 (LTB4) Synthesis: In cells like neutrophils and monocytes, LTA4 is hydrolyzed by LTA4 hydrolase to form LTB4, a potent chemoattractant involved in recruiting inflammatory cells.[9]

-

Cysteinyl Leukotriene (CysLT) Synthesis: In mast cells and eosinophils, the enzyme LTC4 synthase conjugates LTA4 with glutathione to form Leukotriene C4 (LTC4).[9][10] LTC4 is then actively transported out of the cell and sequentially metabolized in the extracellular space to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[8] LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes due to the presence of a cysteine-containing peptide in their structure.[8]

Figure 1: Biosynthesis pathway of leukotrienes from arachidonic acid.

The CysLT1 Receptor and Pathophysiological Effects

Cysteinyl leukotrienes exert their potent biological effects primarily by binding to the G-protein coupled receptor, CysLT1.[2][11] This receptor is highly expressed on airway smooth muscle cells, macrophages, eosinophils, and mast cells.[1][12] The binding of an agonist, particularly LTD4, to the CysLT1 receptor initiates a signaling cascade that results in:

-

Bronchoconstriction: Potent contraction of airway smooth muscles, leading to a narrowing of the airways.[3][13]

-

Increased Vascular Permeability: Leading to airway edema and swelling.[12][14]

-

Mucus Secretion: Enhanced production of mucus, further obstructing the airways.[14][15]

-

Eosinophil Recruitment: Promotion of an inflammatory cellular infiltrate.[12]

These effects are the hallmark features of asthma and contribute significantly to the nasal congestion associated with allergic rhinitis.[3][14]

Montelukast: A Targeted Intervention in the Leukotriene Pathway

Mechanism of Action

Montelukast is a potent and highly selective competitive antagonist of the CysLT1 receptor.[1][15] It binds with high affinity to the CysLT1 receptor, physically occupying the binding site without activating it (i.e., it has no agonist activity).[1][12] By blocking this receptor, montelukast effectively prevents the binding of endogenous cysteinyl leukotrienes (LTD4, LTC4, and LTE4), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[3][16] This targeted blockade is the cornerstone of its therapeutic action in managing chronic asthma and relieving symptoms of allergic rhinitis.[1][2][16]

Figure 3: Experimental workflow for a CysLT1 receptor binding assay.

Protocol: Cell-Based Functional Assay (Calcium Flux)

-

Objective: To measure the ability of a test compound to functionally antagonize LTD₄-induced signaling through the CysLT1 receptor.

-

Causality and Principle: The CysLT1 receptor is coupled to the Gαq G-protein. Agonist binding leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye. A CysLT1 antagonist will inhibit this agonist-induced calcium flux in a dose-dependent manner. This assay provides a direct measure of the compound's functional antagonism, which is a critical step beyond simple binding.

-

Step-by-Step Methodology:

-

Cell Culture: Plate CysLT1-expressing cells (e.g., HEK293) in a black, clear-bottom 96-well or 384-well plate and grow to confluence.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate under appropriate conditions (e.g., 37°C for 30-60 minutes) to allow for dye uptake and de-esterification.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add buffer containing various concentrations of the antagonist (e.g., montelukast) or vehicle control to the wells. Incubate for a short period (e.g., 10-20 minutes) to allow the antagonist to bind to the receptors.

-

Signal Measurement: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Agonist Challenge: Measure the baseline fluorescence for a few seconds. Then, using the instrument's integrated fluidics, add a pre-determined concentration of the agonist LTD₄ (typically an EC₈₀ concentration, which gives a robust but submaximal response) to all wells simultaneously.

-

Data Acquisition: Continue to measure the fluorescence intensity in real-time for 1-2 minutes to capture the full calcium transient (peak and decay).

-

Data Analysis:

-

For each well, calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data by expressing the response in each antagonist-treated well as a percentage of the response in the vehicle-only (agonist-only) control wells.

-

Plot the normalized response against the log concentration of the antagonist.

-

Fit the data to a suitable inhibitory model (e.g., log(inhibitor) vs. response) using non-linear regression to determine the IC₅₀ of the antagonist.

-

-

Conclusion

Montelukast provides a clear example of successful structure-based drug design, targeting a specific receptor (CysLT1) in a well-defined inflammatory pathway. Its mechanism as a competitive antagonist is thoroughly characterized and forms the basis for its clinical efficacy in asthma and allergic rhinitis. [1][3][16]The distinction between the pharmacologically active montelukast acid and its synthetic precursor, montelukast methyl ester, is critical for professionals in drug development and manufacturing. The methyl ester is an essential chemical intermediate and a key analytical reference standard for impurity profiling, but it does not play a direct role in the biological modulation of the leukotriene pathway. A comprehensive understanding of both the biological pathway and the chemical synthesis is paramount for the continued development and quality control of this important class of therapeutics.

References

-

StatPearls. (n.d.). Montelukast. NCBI Bookshelf. Retrieved from [Link]

-

Wikipedia. (2023). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from [Link]

-

Drugs.com. (2025). What is the mechanism of action of montelukast?. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are CysLT1 antagonists and how do they work?. Retrieved from [Link]

-

Grokipedia. (n.d.). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Montelukast sodium?. Retrieved from [Link]

-

Anonymous. (2025). What is the mechanism of action of leukotriene inhibitors, such as montelukast (singulair)?. Retrieved from [Link]

-

Anonymous. (2024). What are CysLT antagonists and how do they work?. Retrieved from [Link]

-

Funk, C. D. (2005). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation, 115(8), 1982-1989. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label. Retrieved from [Link]

-

Wikipedia. (2023). Leukotriene. Retrieved from [Link]

-

Bio-Montelukast Product Monograph. (2021). Retrieved from [Link]

-

StatPearls. (2023). Leukotriene Receptor Antagonists. NCBI Bookshelf. Retrieved from [Link]

-

Khan, H., et al. (2024). Anti-enzymatic and DNA docking studies of montelukast: A multifaceted molecular scaffold with in vitro investigations, molecular expression analysis and molecular dynamics simulations. Journal of Molecular Structure, 1300, 137255. Retrieved from [Link]

-

Wikipedia. (2024). Montelukast. Retrieved from [Link]

-

Al-Sheddi, E. S., et al. (2014). In Vivo and in Vitro Study of the Effect of the Anti- Asthmatic Drug Montelukast on DNA and Activity of Free Radical Scavenging. International Journal of Pharmacology, 10(4), 186-194. Retrieved from [Link]

-

Keppler, D. (1992). Leukotrienes: biosynthesis, transport, inactivation, and analysis. Reviews of Physiology, Biochemistry and Pharmacology, 121, 1-30. Retrieved from [Link]

-

Powell, W. S., & Rokach, J. (2013). Biosynthesis and metabolism of leukotrienes. Bioscience Reports, 33(4), e00053. Retrieved from [Link]

-

Armour, C. L., & Black, J. L. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber, 22(3), 60-62. Retrieved from [Link]

-

Wang, Y., et al. (2021). Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium Chewable Tablets in Healthy Chinese Subjects Under Fasting and Fed Conditions. Drug Design, Development and Therapy, 15, 1165-1173. Retrieved from [Link]

-

New Drug Approvals. (2014). DRUG SPOTLIGHT…MONTELUKAST. Retrieved from [Link]

-

Fernandes, V. S., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Pharmaceuticals, 15(1), 89. Retrieved from [Link]

- Google Patents. (n.d.). EP2287154A1 - Efficient synthesis for the preparation of montelukast.

-

Kumar, I. V. S., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(1), 125-132. Retrieved from [Link]

-

El-Agamy, D. S., et al. (2025). Leukotriene Receptor Antagonist, Montelukast Ameliorates L-NAME-Induced Pre-eclampsia in Rats through Suppressing the IL-6/Jak2/STAT3 Signaling Pathway. ResearchGate. Retrieved from [Link]

-

Fathima, S., & T. S., S. (2021). Role of leukotriene pathway and montelukast in pulmonary and extrapulmonary manifestations of Covid-19: The enigmatic entity. Saudi Pharmaceutical Journal, 29(5), 489-496. Retrieved from [Link]

-

Henriksen, A. H., & Bjermer, L. (1997). [Leukotrienes and Asthma. Clinical and Experimental Experiences With Leukotriene Receptor Antagonists and Leukotriene Synthesis Inhibitors]. Tidsskrift for den Norske Laegeforening, 117(5), 647-651. Retrieved from [Link]

-

Stelmach, I., et al. (2005). The effect of treatment with montelukast on in vitro interleukin-10 production of mononuclear cells of children with asthma. Journal of Allergy and Clinical Immunology, 116(5), 1059-1064. Retrieved from [Link]

-

European Patent Office. (2011). EP1812394B1 - Process for the preparation of montelukast and its salts. Retrieved from [Link]

-

Theron, A. J., et al. (2007). Interactive inhibitory effects of formoterol and montelukast on activated human neutrophils. European Respiratory Journal, 30(4), 685-693. Retrieved from [Link]

-

Drazen, J. M. (2001). Leukotriene Genetics and the Efficacy of Leukotriene-Receptor Antagonists. Respiratory Therapy, 16(1). Retrieved from [Link]

-

Cazzola, M., et al. (2011). Montelukast in Asthma: A Review of its Efficacy and Place in Therapy. Therapeutic Advances in Chronic Disease, 2(5), 305-321. Retrieved from [Link]

-

Gelosa, P., et al. (2017). The leukotriene receptor antagonist montelukast and its possible role in the cardiovascular field. Journal of Translational Medicine, 15(1), 104. Retrieved from [Link]

-

Israel, E. (2004). Leukotriene Receptor Antagonists in Asthma Therapy. American Journal of Respiratory and Critical Care Medicine, 170(7), 717-719. Retrieved from [Link]

-

Holgate, S. T., & Sampson, A. P. (2000). Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma. Journal of Allergy and Clinical Immunology, 105(6 Pt 1), S133-S138. Retrieved from [Link]

Sources

- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 6. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 9. Role of leukotriene pathway and montelukast in pulmonary and extrapulmonary manifestations of Covid-19: The enigmatic entity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosciencepharma.com [biosciencepharma.com]

- 11. grokipedia.com [grokipedia.com]

- 12. droracle.ai [droracle.ai]

- 13. Leukotriene - Wikipedia [en.wikipedia.org]

- 14. What are CysLT antagonists and how do they work? [synapse.patsnap.com]

- 15. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 16. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

Montelukast Methyl Ester: A Pivotal Intermediate in the Synthesis of Montelukast

An In-depth Technical Guide for Drug Development Professionals

Abstract

Montelukast, a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. Its complex molecular architecture necessitates a sophisticated, multi-step synthetic strategy. Central to many commercially viable manufacturing processes is the use of a methyl ester intermediate, specifically the methyl ester of Montelukast itself. This guide provides an in-depth technical analysis of the role of Montelukast methyl ester, detailing its formation, the critical subsequent chemical transformations it enables, and its ultimate conversion to the active pharmaceutical ingredient (API), Montelukast sodium. We will explore the causality behind key experimental choices, present detailed protocols, and offer insights grounded in established chemical principles and patent literature.

Introduction: The Strategic Importance of Ester Intermediates

The synthesis of a complex molecule like Montelukast, which features a carboxylic acid, a tertiary alcohol, and a sensitive thioether linkage, requires a robust and high-yielding chemical strategy. The carboxylic acid moiety, in particular, presents a challenge; its acidic proton can interfere with organometallic reagents and other basic conditions required in key carbon-carbon bond-forming steps.

The strategic conversion of a carboxylic acid to its methyl ester is a classic and effective protecting group strategy. This temporary modification serves two primary purposes:

-

Masking Acidity: It removes the acidic proton, rendering the molecule compatible with reagents like Grignard reagents or strong bases used in nucleophilic substitution reactions.

-

Facilitating Purification: The ester intermediate is often a crystalline solid with different solubility properties than the parent acid or the final salt, which can facilitate purification by crystallization or chromatography to remove process-related impurities.[1]

In the context of Montelukast synthesis, two key methyl ester intermediates are prominently featured in the literature:

-

Methyl 2-[3(S)-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate: A precursor molecule where a methyl ester on the benzoate ring serves as the electrophilic site for the formation of the characteristic 1-hydroxy-1-methylethyl group via a Grignard reaction.[2]

-

Montelukast Methyl Ester: The penultimate intermediate where the cyclopropaneacetic acid moiety is protected as a methyl ester. This intermediate is formed via the coupling of the thiol side-chain with the chiral backbone and is subsequently hydrolyzed to yield Montelukast free acid.[3][4]

This guide will focus primarily on the latter, as it represents the final intermediate before the formation of the API.

The Core Synthetic Pathway: A High-Level Overview

The most common synthetic routes converge on a key step: the nucleophilic substitution reaction between a mesylated or halo-activated chiral alcohol on the quinoline-containing backbone and the thiol of the cyclopropane side chain. To ensure the success of this coupling, the carboxylic acid on the cyclopropane component is protected as its methyl ester, methyl 1-(mercaptomethyl)cyclopropaneacetate.[5][6]

The overall workflow can be visualized as follows:

Caption: High-level synthetic workflow for Montelukast via the methyl ester intermediate.

Key Transformation I: Synthesis of Montelukast Methyl Ester

The pivotal step in the synthesis is the coupling of the two main fragments. This involves the activation of the secondary alcohol on the Montelukast backbone, typically by converting it into a good leaving group like a mesylate. This electrophilic intermediate is then reacted with the nucleophilic thiolate anion generated from methyl 1-(mercaptomethyl)cyclopropaneacetate.

Causality Behind Experimental Choices:

-

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl) transforms it into an excellent leaving group, facilitating the subsequent SN2 reaction.[5] This reaction is typically performed in the presence of a hindered amine base, like diisopropylethylamine (DIPEA), to neutralize the HCl generated.[7]

-